7-Allyloxy-4,8-dimethylcoumarin
Overview
Description
7-Allyloxy-4,8-dimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The molecular formula of this compound is C14H14O3, and it has a molecular weight of 230.266 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyloxy-4,8-dimethylcoumarin typically involves the alkylation of 7-hydroxy-4,8-dimethylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The general reaction scheme is as follows:
[ \text{7-Hydroxy-4,8-dimethylcoumarin} + \text{Allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Allyloxy-4,8-dimethylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce hydrogenated coumarin derivatives.
Scientific Research Applications
7-Allyloxy-4,8-dimethylcoumarin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticoagulant or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-Allyloxy-4,8-dimethylcoumarin is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Coumarins are known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, they may interact with cellular receptors and signaling pathways, leading to their observed biological effects .
Comparison with Similar Compounds
- 7-Allyloxy-4-methylcoumarin
- 7-Ethoxy-4-methylcoumarin
- 7-Methoxy-4-methylcoumarin
- 4,6-Dimethylcoumarin
- 7-Dimethylamino-4-methylcoumarin
Comparison: 7-Allyloxy-4,8-dimethylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4,8-dimethyl-7-prop-2-enoxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h4-6,8H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNOQSQEHMTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884024 | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3993-43-9 | |
Record name | 4,8-Dimethyl-7-(2-propen-1-yloxy)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3993-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003993439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Allyloxy-4,8-dimethylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.